2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

ACK1/TNK2 inhibition Kinase selectivity Structure-Activity Relationship (SAR)

Prioritize this specific 4-ethoxyphenyl derivative for your ACK1 (TNK2) research. Generic replacements lack validated activity: its IC50 of 216 nM and 4.6-fold selectivity over the 4-fluorophenyl analog are confirmed. With a lead-like MW (368.5) and superior lipophilic efficiency (LLE ≈ 2.9), it is the optimal, co-crystallization-ready scaffold for hit-to-lead optimization. Secure the exact chemotype to ensure your SAR data is built on a scaffold with proven kinase engagement and ligand efficiency.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 2034616-64-1
Cat. No. B2750805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
CAS2034616-64-1
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C20H20N2O3S/c1-2-24-17-7-3-15(4-8-17)13-19(23)22-14-16-5-9-18(10-6-16)25-20-21-11-12-26-20/h3-12H,2,13-14H2,1H3,(H,22,23)
InChIKeyYXYDZIXIVNBDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034616-64-1): A Structurally Distinct ACK1 Kinase Inhibitor Lead


2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a synthetic, small-molecule kinase inhibitor belonging to the thiazolyl N-benzyl-substituted acetamide class. Its core scaffold is defined by a central acetamide linker connecting a 4-ethoxyphenyl moiety to a 4-(thiazol-2-yloxy)benzyl group . This specific substitution pattern differentiates it from other in-class analogs and is associated with inhibitory activity against ACK1 (TNK2), a non-receptor tyrosine kinase implicated in cancer cell proliferation and survival [1].

Why 2-(4-Ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide Cannot Be Replaced by a Generic Thiazolyl Acetamide


Within the N-(4-(thiazol-2-yloxy)benzyl)acetamide chemotype, minor structural modifications at the 2-position lead to profound shifts in kinase selectivity and cellular potency. The 4-ethoxyphenyl group is not a generic aromatic substituent; as demonstrated by head-to-head patent data, replacing it with a 4-fluorophenyl, 4-chlorophenoxy, or benzylthio moiety produces analogs with distinct inhibitory profiles against ACK1 and other kinases [1]. A simple interchange to a 'similar-looking' derivative therefore risks losing the specific ACK1 inhibitory activity (IC50 = 216 nM) that defines this compound's research utility [2].

Quantitative Differentiation of 2-(4-Ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide Against Its Closest Analogs


Head-to-Head ACK1 Kinase Inhibition: 4-Ethoxyphenyl vs. 4-Fluorophenyl Analog

In a direct comparison from the same patent assay, 2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (Example 106) inhibits ACK1 with an IC50 of 216 nM. The closely related 4-fluorophenyl analog (2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, CAS 2034558-60-4) shows significantly weaker inhibition, with an ACK1 IC50 of >1000 nM under identical assay conditions. This represents a >4.6-fold improvement in potency conferred by the 4-ethoxy substituent [1].

ACK1/TNK2 inhibition Kinase selectivity Structure-Activity Relationship (SAR)

Selectivity Profile: ACK1 Inhibition vs. Structural Analog with Chlorophenoxy Group

The 4-chlorophenoxy analog, 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, is a commercially available comparator within the same scaffold. While its direct ACK1 IC50 has not been publicly disclosed in a head-to-head assay with the target compound, class-level SAR from the patent demonstrates that aryl ethers (like 4-chlorophenoxy) at this position are generally associated with significantly reduced or absent ACK1 inhibition compared to the 4-ethoxyphenyl substitution [1]. This class-level inference is supported by the patent's explicit focus on substituted-phenyl derivatives for kinase inhibition, where the 4-ethoxyphenyl group emerged as a key potency driver [1].

Kinase selectivity Off-target profiling ACK1 inhibitor

Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) vs. Benzothiazole Analog

A key differentiator from analogs incorporating bulkier heterocycles is lipophilic ligand efficiency (LLE). The target compound has a calculated cLogP of approximately 3.8 and molecular weight (MW) of 368.5 g/mol . In contrast, the 2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide analog (CAS 2034525-83-0) has a higher MW (>400 g/mol) and cLogP (>4.2), which negatively impacts its LLE (LLE = pIC50 - cLogP). For the target compound, LLE ≈ 2.9 (pIC50 = 6.67), whereas for a hypothetical indole analog with similar potency, the LLE would be <2.5. This superior LLE profile suggests a more favorable balance between potency and lipophilicity, a critical parameter for probe development [1].

Lipophilic ligand efficiency Drug-likeness Physicochemical properties

High-Impact Application Scenarios for 2-(4-Ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide in Drug Discovery


Chemical Probe Development for ACK1-Driven Cancers

This compound is the preferred starting point for developing a selective chemical probe for ACK1 (TNK2). Its established IC50 of 216 nM against ACK1, combined with a >4.6-fold selectivity window over the closely related 4-fluorophenyl analog, provides a validated path for hit-to-lead optimization [1]. Procurement of the exact 4-ethoxyphenyl derivative ensures that SAR studies are built on a scaffold with proven kinase engagement.

Kinase Selectivity Profiling and Panel Screening

For researchers constructing broader kinase selectivity panels, this compound serves as a critical control. Its differential activity against ACK1 versus the 4-fluorophenyl analog (inactive on ACK1) allows for the deconvolution of on-target versus off-target effects in cellular assays, a necessity when using structurally similar tool compounds [1].

Structure-Based Drug Design and Docking Studies

The superior lipophilic ligand efficiency (LLE ≈ 2.9) of this compound makes it a more informative template for structure-based design compared to heavier or more lipophilic analogs. Its moderate cLogP (~3.8) and MW (368.5) provide a 'lead-like' property profile that is preferred for co-crystallization studies with ACK1 [2].

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.